3-Pyrrolidin-2-ylmethylpyridine dihydrochloride
Description
3-Pyrrolidin-2-ylmethylpyridine dihydrochloride (CAS 1003561-86-1) is a pyridine derivative functionalized with a pyrrolidin-2-ylmethyl group at the 3-position of the pyridine ring. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical research . Its molecular formula is C₁₀H₁₄Cl₂N₂, with a molecular weight of 245.14 g/mol. The compound is commonly utilized in medicinal chemistry due to the pyrrolidine moiety’s role in modulating receptor binding and bioavailability .
Properties
IUPAC Name |
3-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-3-9(8-11-5-1)7-10-4-2-6-12-10;;/h1,3,5,8,10,12H,2,4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVVKNGYBOQTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592086 | |
| Record name | 3-[(Pyrrolidin-2-yl)methyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003561-86-1 | |
| Record name | 3-[(Pyrrolidin-2-yl)methyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride typically involves the reaction of pyridine with pyrrolidine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Pyridine and pyrrolidine
Catalysts: Hydrochloric acid
Purification: Crystallization or recrystallization from suitable solvents
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed:
Oxidation: Pyridine derivatives with oxidized functional groups
Reduction: Reduced forms of the pyrrolidine ring
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis
- Employed in the synthesis of complex organic molecules
Biology:
- Studied for its potential biological activity
- Used in the development of bioactive compounds
Medicine:
- Investigated for its potential therapeutic properties
- Used in the synthesis of pharmaceutical intermediates
Industry:
- Utilized in the production of specialty chemicals
- Employed in the development of new materials
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substitution Position: The position of the pyrrolidine substituent (2- vs. 3-ylmethyl) affects steric interactions and binding affinity.
- Linker Chemistry : Compounds with oxygen bridges (e.g., 2-(pyrrolidin-3-yloxy)pyridine) exhibit higher polarity, reducing lipophilicity compared to methylene-linked analogs like the target compound .
- Stereochemistry : The (R)-configuration in 2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride may enhance enantioselective interactions with chiral biological targets .
Salt Form and Physicochemical Properties
The dihydrochloride salt form distinguishes these compounds from monohydrochlorides or free bases:
- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides due to increased ionic strength. For instance, this compound dissolves readily in water, facilitating in vitro assays .
- Stability : The additional HCl molecule in dihydrochlorides improves stability under acidic conditions, critical for oral drug formulations .
Biological Activity
3-Pyrrolidin-2-ylmethylpyridine dihydrochloride, a compound with the molecular formula and a molecular weight of , has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound is synthesized through the reaction of pyridine with pyrrolidine in the presence of hydrochloric acid, typically using anhydrous ethanol or methanol as solvents. The synthesis conditions involve temperatures from room temperature to reflux and can take several hours to overnight for completion.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in various therapeutic contexts.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infection control.
- Anticancer Activity : There is emerging evidence that this compound may possess anticancer properties, although detailed studies are still required to confirm these effects.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability in treated cells compared to controls. This suggests that the compound may induce apoptosis or inhibit cell proliferation in cancerous cells.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (Cervical) | 15 | Significant reduction in viability |
| MCF-7 (Breast) | 20 | Moderate reduction in viability |
| A549 (Lung) | 18 | Significant apoptosis observed |
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The compound exhibited notable inhibitory effects on Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to understand its unique properties:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-Pyrrolidin-1-ylmethylpyridine | Moderate enzyme inhibition | Different substitution pattern |
| 4-Pyrrolidin-2-ylmethylpyridine | Weak receptor binding | Less potent than the target compound |
| 3-Pyrrolidin-2-ylmethylquinoline | Stronger anticancer activity | Distinct chemical structure |
Q & A
Q. Q1. What are the optimal synthetic routes for 3-pyrrolidin-2-ylmethylpyridine dihydrochloride, and how can purity be validated?
Methodological Answer: The synthesis typically involves a multi-step process:
Nucleophilic substitution : Reacting pyridine derivatives with pyrrolidine precursors under controlled pH (~8–9) and temperature (60–80°C) to form the pyrrolidinylmethylpyridine backbone .
Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility for biological assays .
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient) to isolate the compound.
Validation :
- Purity : Confirm via HPLC (≥95% purity, C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
- Structural confirmation : H/C NMR (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Q2. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- NMR : Assign stereochemistry and confirm salt formation (e.g., HCl protons in DO at δ ~1.5 ppm) .
- FT-IR : Identify NH/OH stretches (3200–3500 cm) and aromatic C=C bonds (1600 cm) .
- Thermal analysis : TGA/DSC to assess stability (decomposition >200°C indicates suitability for high-temperature reactions) .
- Elemental analysis : Match experimental vs. theoretical C, H, N, Cl content (±0.4%) .
Advanced Research Questions
Q. Q3. How can researchers design experiments to evaluate the compound’s biological activity, particularly its interaction with microbial targets?
Methodological Answer:
- In vitro assays :
- Antimicrobial testing : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria using broth microdilution (CLSI guidelines) .
- Mechanistic studies : Use fluorescence microscopy with propidium iodide to assess membrane disruption .
- Controls : Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO <1% v/v) .
- Data interpretation : Compare MIC values to structurally similar compounds (e.g., octenidine dihydrochloride, which inhibits P. aeruginosa at 0.5–2 μg/mL) .
Q. Q4. How should contradictions in solubility or reactivity data be resolved during formulation studies?
Methodological Answer:
- Solubility profiling : Conduct pH-dependent solubility assays (pH 1–10) in buffered solutions. For example, dihydrochloride salts often show >50 mg/mL solubility in water at pH 3–4 due to protonation of the pyrrolidine nitrogen .
- Counterion effects : Compare hydrochloride vs. other salts (e.g., sulfate) using dynamic light scattering (DLS) to assess aggregation .
- Reactivity mapping : Use DFT calculations (e.g., Gaussian 09) to model electron density at the pyrrolidine nitrogen, predicting nucleophilic attack sites .
Q. Q5. What strategies optimize the compound’s stability in long-term storage for pharmacological studies?
Methodological Answer:
- Storage conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation .
- Stability indicators : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC to track degradation products (e.g., hydrolyzed pyridine derivatives) .
Q. Q6. How can researchers address discrepancies in biological activity between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic profiling :
- ADME : Assess oral bioavailability in rodent models (e.g., C and AUC via LC-MS/MS) .
- Tissue distribution : Use radiolabeled C-compound to quantify accumulation in target organs .
- Metabolite identification : Perform UPLC-QTOF-MS on plasma samples to detect phase I/II metabolites (e.g., hydroxylation at the pyrrolidine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
